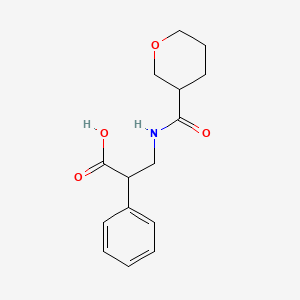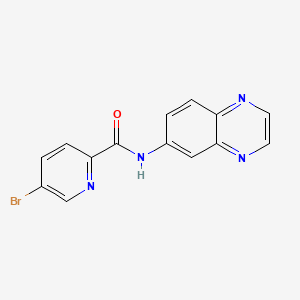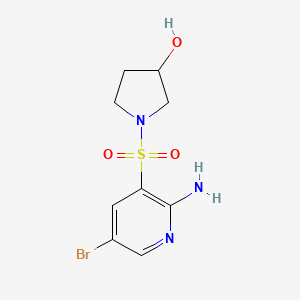![molecular formula C10H12N4S B7568574 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine](/img/structure/B7568574.png)
4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine, also known as MPTP, is a chemical compound that has been widely used in scientific research due to its unique properties. MPTP is a small molecule that can easily penetrate cell membranes and interact with biological systems.
作用機序
4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine's mechanism of action involves the inhibition of mitochondrial complex I, which disrupts the electron transport chain and leads to the generation of reactive oxygen species (ROS). The accumulation of ROS can cause oxidative stress, leading to cell death. In Parkinson's disease, 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine is converted into MPP+ by the enzyme monoamine oxidase-B (MAO-B) and then taken up by dopaminergic neurons via the dopamine transporter. Once inside the cell, MPP+ accumulates in the mitochondria and inhibits complex I, leading to oxidative stress and cell death.
Biochemical and Physiological Effects
4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine has several biochemical and physiological effects on cells and organisms. It can induce oxidative stress, leading to DNA damage, lipid peroxidation, and protein oxidation. 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine can also cause mitochondrial dysfunction and apoptosis. In animal models, 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine causes Parkinsonism by selectively destroying dopaminergic neurons in the substantia nigra of the brain. 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine has also been shown to induce cell death in cancer cells by activating the caspase cascade.
実験室実験の利点と制限
4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine has several advantages and limitations for lab experiments. Its ability to selectively destroy dopaminergic neurons makes it a useful tool for studying Parkinson's disease. 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine is also relatively easy to use and can be administered to animals via injection or inhalation. However, 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine's toxicity and potential for inducing Parkinsonism in humans make it a challenging compound to work with. Additionally, 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine's mechanism of action is complex and not fully understood, which can make data interpretation challenging.
将来の方向性
There are several future directions for 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine research. One area of interest is the development of 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine analogs that are less toxic and more selective in their action. Another direction is the use of 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine in studying other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine can be used to study the role of oxidative stress in aging and age-related diseases. Further research is needed to fully understand 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine's mechanism of action and potential therapeutic applications.
Conclusion
In conclusion, 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine, or 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine, is a unique compound with several applications in scientific research. 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine's mechanism of action involves the inhibition of mitochondrial complex I, leading to oxidative stress and cell death. 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine has been extensively used to study Parkinson's disease and cancer, and its potential therapeutic applications are still being explored. While 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine has several advantages for lab experiments, its toxicity and potential for inducing Parkinsonism in humans make it a challenging compound to work with. Further research is needed to fully understand 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine's mechanism of action and potential therapeutic applications.
合成法
The synthesis of 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine is a complex process that involves multiple steps. The first step is the synthesis of 2-amino-4-methylpyrimidine, which is then reacted with 2-chloromethyl-1,3-thiazole to form 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine. The final product is obtained after purification and characterization. The synthesis of 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine requires specialized equipment and expertise, making it challenging to produce on a large scale.
科学的研究の応用
4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of mitochondrial complex I, which makes it useful in studying Parkinson's disease. 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine can cause Parkinsonism in humans and animals by selectively destroying dopaminergic neurons in the substantia nigra of the brain. 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine has also been used in cancer research, as it can induce cell death in cancer cells. Additionally, 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine has been used to study the effects of oxidative stress on cells and the role of mitochondria in apoptosis.
特性
IUPAC Name |
4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-7-3-4-11-10(14-7)13-6-9-5-12-8(2)15-9/h3-5H,6H2,1-2H3,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSALUSIPCWLUHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NCC2=CN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-phenylpropanoic acid](/img/structure/B7568495.png)
![3-[(3-Bromobenzoyl)amino]-2-phenylpropanoic acid](/img/structure/B7568497.png)




![2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide](/img/structure/B7568529.png)

![N-[2-(aminomethyl)cyclopentyl]-3-methoxy-4-methylbenzamide](/img/structure/B7568535.png)



![4-[2-[(4-Methylpyrimidin-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7568582.png)
![N-[(3-chlorophenyl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B7568588.png)